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molecular formula C11H10N2O4 B159501 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid CAS No. 137689-96-4

2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid

Cat. No. B159501
M. Wt: 234.21 g/mol
InChI Key: NUDMTQSXCGAGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026704

Procedure details

1.5 g (7.1 mmol) N-carboxyethyl-2-nitroaniline was dissolved in 50 ml ethanol and the solution was hydroqenated at atm. pressure by using 5% Pd/C (100 mg) as a catalyst. The reaction mixture was filtered and evaporated. 50 ml 4N hydrochloric acid and 1.6 g (13 mmol) oxalic acid dihydrate was added, and the reaction mixture was refluxed for 2 h. After cooling to 25° C. the precipitate was filtered off, washed with water and ethanol to give 0.4 g (24%) 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. M.p. >300° C. 1H-NMR (DMSO-d6): 12.0 (1H, broad s), 7.2 (4H, m), 4.3 (2H, t), 2.6 (2H, t).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH2:4][CH2:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)(O)=O.Cl.[OH2:17].O.[C:19]([OH:24])(=O)[C:20](O)=[O:21].[CH2:25]([OH:27])C>[Pd]>[C:25]([CH:5]([N:6]1[C:7]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:13][C:20](=[O:21])[C:19]1=[O:24])[CH3:4])([OH:27])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)(O)CCNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(C)N1C(C(NC2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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